4,4'-Bis(dimethylamino)benzhydrol
Description
Nomenclature and Chemical Identity in Academic Contexts
In academic and commercial contexts, 4,4'-Bis(dimethylamino)benzhydrol is identified by several names and chemical identifiers, which are crucial for accurate scientific communication. Its systematic IUPAC name is bis[4-(dimethylamino)phenyl]methanol. wikipedia.orgnih.gov Commonly, it is also referred to as Michler's hydrol, a tribute to the German chemist Wilhelm Michler. wikipedia.orgwikipedia.org Other synonyms include 4,4'-Bis(dimethylamino)diphenylcarbinol, N,N,N',N'-Tetramethyl-4,4'-diaminobenzhydrol, and p,p'-Bis(dimethylamino)benzhydrol. nist.govtcichemicals.com
The compound is registered under the CAS Number 119-58-4. wikipedia.orgnist.govnist.gov Its chemical formula is C17H22N2O, and it has a molecular weight of approximately 270.37 g/mol . wikipedia.orgnist.gov The structure consists of a central methanol (B129727) carbon atom bonded to two p-dimethylaminophenyl groups. This unique structure, featuring two electron-donating dimethylamino groups, is key to its chemical reactivity and properties.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | bis[4-(dimethylamino)phenyl]methanol wikipedia.orgnih.gov |
| Common Name | Michler's hydrol wikipedia.org |
| CAS Number | 119-58-4 wikipedia.orgnist.govnist.gov |
| Molecular Formula | C17H22N2O wikipedia.orgnist.gov |
| Molecular Weight | 270.37 g/mol |
| InChI Key | YLZSIUVOIFJGQZ-UHFFFAOYSA-N nist.govnist.gov |
Historical Context of Benzhydrol Derivatives in Chemical Synthesis
Benzhydrol derivatives, characterized by a diphenylmethanol (B121723) core structure, have a rich history in chemical synthesis, dating back to the development of synthetic dyes. The parent compound, benzhydrol, serves as a foundational structure for a wide array of derivatives with diverse applications.
Historically, the synthesis and reactions of benzhydrols have been instrumental in the development of various classes of organic compounds. For instance, the oxidation of benzhydrols yields benzophenones, another important class of compounds. Conversely, the reduction of benzophenones is a common route to synthesize benzhydrols. wikipedia.org This reversible relationship has been a cornerstone of synthetic strategies for decades.
The introduction of substituents onto the phenyl rings of the benzhydrol structure dramatically influences the properties and reactivity of the molecule. The historical significance of this compound, in particular, is closely tied to the dye industry. Its precursor, Michler's ketone, was a key intermediate in the synthesis of triarylmethane dyes, such as Crystal Violet. wikipedia.org The reduction of Michler's ketone provides a direct pathway to Michler's hydrol, highlighting the synthetic interplay between these benzophenone (B1666685) and benzhydrol derivatives. wikipedia.org
Significance of this compound as a Precursor Compound
The primary significance of this compound in chemical research lies in its role as a versatile precursor compound. Its structure, featuring a reactive hydroxyl group and electron-rich aromatic rings, makes it a valuable starting material for the synthesis of a variety of more complex molecules.
One of the most prominent applications of Michler's hydrol is in the synthesis of triarylmethane dyes. wikipedia.org The condensation of this compound with various aniline (B41778) derivatives leads to the formation of intensely colored dyes. This reactivity stems from the ease with which the hydroxyl group can be eliminated to form a stable carbocation, which then undergoes electrophilic aromatic substitution.
Beyond dye synthesis, this compound and its derivatives have been explored in other areas. For example, glycosylated derivatives of benzhydrol have been synthesized and investigated for their potential biological activities. nih.gov Furthermore, the compound serves as a reagent in analytical chemistry, for instance, in the quantitative determination of sulfhydryl residues in biological materials. scbt.com
Overview of Research Trajectories for Michler's Hydrol and Related Structures
Contemporary research continues to explore the utility of Michler's hydrol and its derivatives in diverse scientific fields. A significant area of investigation involves its application in the study of protein aggregation, particularly in the context of amyloid diseases. A derivative, Michler's hydrol blue (MHB), has been developed as a sensitive fluorescent probe for the detection and characterization of amyloid fibrils. nih.govacs.org
Studies have shown that MHB can bind to amyloid fibrils with high affinity and its spectral properties are sensitive to the local environment, allowing for the differentiation between different amyloid polymorphs. pnas.orgpnas.org This is a crucial advantage over traditional amyloid dyes like Thioflavin T. nih.govresearchgate.net Quantum mechanical calculations have been employed to understand the photophysical properties of MHB and its interaction with amyloid structures. nih.govpnas.org These studies have revealed that MHB aligns itself along the grooves of the β-sheet structure of the amyloid fibrils. nih.govacs.org
Furthermore, research has focused on the synthesis of novel benzhydrol derivatives with potential therapeutic applications. The structural scaffold of benzhydrol is considered a "ubiquitous scaffold in medicinal chemistry," with derivatives showing a wide range of biological activities. nih.gov This includes the development of potential antithrombotic agents and inhibitors of various enzymes. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis[4-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12,17,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZSIUVOIFJGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051603 | |
| Record name | 4,4'-Bis(dimethylamino)benzhydrol | |
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Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-58-4 | |
| Record name | 4,4′-Bis(dimethylamino)benzhydrol | |
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| Record name | 4,4'-Bis(dimethylamino)benzhydrol | |
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| Record name | 4,4'-Bis(dimethylamino)benzhydrol | |
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| Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]- | |
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| Record name | 4,4'-Bis(dimethylamino)benzhydrol | |
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| Record name | 4,4'-bis(dimethylamino)benzhydryl alcohol | |
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| Record name | 4,4'-BIS(DIMETHYLAMINO)BENZHYDROL | |
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Synthetic Methodologies and Mechanistic Investigations of 4,4 Bis Dimethylamino Benzhydrol
Established Synthetic Routes for 4,4'-Bis(dimethylamino)benzhydrol
The synthesis of this compound is most prominently achieved through the reduction of its corresponding ketone, Michler's ketone. wikipedia.org Various reducing agents and conditions have been explored to optimize this conversion, and alternative pathways for similar benzhydrol derivatives have also been established.
Reduction of 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone)
The primary and most well-documented method for synthesizing this compound is the reduction of Michler's ketone. wikipedia.org This transformation involves the conversion of the ketone's carbonyl group to a hydroxyl group.
A common approach involves the use of zinc dust in the presence of an alkali metal hydroxide (B78521), such as potassium hydroxide, in a lower alcohol solvent like ethanol (B145695). google.com This method has been shown to produce high yields of the desired product. For instance, a process utilizing potassium hydroxide and ethanol at reflux temperature has been reported to yield over 90% of this compound. google.com In a typical procedure, Michler's ketone and zinc dust are heated in an alcoholic solution of potassium hydroxide. After the reaction is complete, the product is isolated by filtration and precipitation in water. google.com
Other reducing agents have also been employed. Hydride reduction, for example, is a known method for converting Michler's ketone to its corresponding benzhydrol. wikipedia.org
Table 1: Comparison of Reducing Agents for Michler's Ketone
| Reducing Agent/System | Solvent | Conditions | Yield | Reference |
| Zinc dust / Potassium hydroxide | Ethanol | Reflux | >90% | google.com |
| Zinc dust / Sodium hydroxide | Amyl alcohol | 120-130°C | ~30% | google.com |
| Sodium borohydride (B1222165) | Not specified | Not specified | Not specified | chemicalbook.com |
Alternative Synthetic Pathways for Benzhydrol Derivatives
While the reduction of the corresponding ketone is the most direct route, other general methods for synthesizing benzhydrol derivatives exist. These can be adapted for the synthesis of this compound, although they may not be as common.
One such alternative is the Grignard reaction. This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a benzaldehyde (B42025) derivative. chemicalbook.comyoutube.com For the synthesis of a generic benzhydrol, phenylmagnesium bromide reacts with benzaldehyde. youtube.com
Another general method is the reduction of benzophenone (B1666685) derivatives using reagents like sodium borohydride or a combination of sodium amalgam and water. chemicalbook.com While not specifically detailed for this compound in the provided context, these are established methods for the broader class of benzhydrols.
Industrial-Scale Production Considerations and Optimization
The process utilizing zinc dust and potassium hydroxide in ethanol has been highlighted as a significant improvement over previous methods that used sodium hydroxide and amyl alcohol, which resulted in substantially lower yields of around 30%. google.com The use of potassium hydroxide in ethanol at reflux temperatures has been shown to achieve yields of approximately 96%. google.com
Optimization of the industrial process also involves considerations for product isolation and purification. After the reaction, the solvent can be partially distilled off, and the product precipitated by adding the reaction mixture to water. google.com This allows for efficient separation of the solid this compound from the reaction medium. google.com The use of specific particle sizes for the reactants, such as tetramethyl-4,4'-diaminobenzhydrol (MH), can also contribute to achieving high-quality products in high yields for subsequent reactions. google.com
Reaction Mechanisms of this compound Synthesis
The synthesis of this compound, particularly through the reduction of Michler's ketone, involves intricate electron transfer processes and the formation of reactive intermediates.
Electron Transfer Processes in Reduction Reactions
The reduction of ketones like Michler's ketone is fundamentally an electron transfer process. In the case of using zinc dust, the metal acts as the reducing agent, donating electrons to the ketone. The presence of an alkali metal hydroxide facilitates this process.
In photochemical reactions, Michler's ketone is known to be a potent photosensitizer, absorbing light and promoting reactions through energy transfer. wikipedia.orgrsc.org While the synthesis described is a chemical reduction, the electron-rich nature of Michler's ketone, due to the two dimethylamino groups, makes it susceptible to both accepting electrons in a reduction and participating in photo-induced electron transfer. rsc.org The efficiency of such electron transfer processes can be influenced by the oxidation potential of the donor, the reduction potential of the acceptor, and the triplet energy of the ketone in photochemical contexts. rsc.org
Role of Intermediates in Benzhydrol Formation
The formation of this compound proceeds through one or more reactive intermediates. lumenlearning.com In the reduction of a ketone, a common intermediate is a ketyl radical anion, formed by the transfer of a single electron to the carbonyl group. This intermediate is highly reactive and can then be further reduced and protonated to form the final alcohol product.
The stability of intermediates can play a crucial role in the reaction pathway. In the context of benzhydrol derivatives, carbocations can also be relevant intermediates, particularly in reactions involving acidic conditions. lumenlearning.com However, for the reduction of Michler's ketone under basic conditions with zinc, a radical anion pathway is more likely. The presence of the electron-donating dimethylamino groups can influence the stability and reactivity of any charged or radical intermediates formed during the reaction.
Purification and Characterization Techniques for Synthetic Products
Following the synthesis of this compound, also known as Michler's hydrol, rigorous purification and characterization are imperative to ensure the identity, purity, and structural integrity of the final product. nist.govwikipedia.org These steps are critical for its subsequent applications, particularly in the synthesis of triarylmethane dyes where purity directly impacts the quality and properties of the final colorants. wikipedia.org
Chromatographic techniques are fundamental for the purification of this compound from reaction mixtures, which may contain unreacted starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of this compound. sielc.com Reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.com In a typical setup, a non-polar stationary phase, such as a C18 or a specialized Newcrom R1 column with low silanol (B1196071) activity, is used in conjunction with a polar mobile phase. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid like phosphoric acid or formic acid to control the ionization state of the compound and improve peak shape. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is the preferred modifier. sielc.com The scalability of HPLC methods allows for their use in both analytical-scale purity checks and larger-scale preparative separations to isolate the pure compound. sielc.com
Column Chromatography: For larger scale purification, traditional column chromatography is a viable and widely used technique. mdpi.com Silica (B1680970) gel (e.g., silica gel 200-300 mesh) is a common stationary phase. mdpi.com The separation is achieved by eluting the crude product through the column with a solvent system of appropriate polarity. A common eluent system for diarylmethanes, a class of compounds to which this compound belongs, is a mixture of ethyl acetate (B1210297) and n-hexane. mdpi.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify and collect the fractions containing the desired product. mdpi.com
Table 1: HPLC Parameters for the Analysis of this compound and Related Compounds
| Parameter | Method 1: this compound Analysis | Method 2: Michler's Ketone Analysis |
| Column | Newcrom R1 | Primesep 100 |
| Stationary Phase | Reverse-Phase | Mixed-Mode |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Acetonitrile, Water, Sulfuric Acid |
| Detection | UV, MS | UV-Vis (540, 590, 200 nm) |
This table presents typical parameters for HPLC analysis. Actual conditions may vary based on the specific instrument and application. sielc.comsielc.com
Once purified, the identity and purity of this compound are confirmed using a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure and can detect the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. mdpi.comnih.gov The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. mdpi.com The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are characteristic of the molecule's structure. mdpi.com For instance, the presence of signals corresponding to the aromatic protons, the dimethylamino groups, and the methine proton of the benzhydrol moiety confirms the compound's identity. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information. nih.govnist.gov Techniques such as electrospray ionization (ESI) are often employed. mdpi.com The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (C₁₇H₂₂N₂O, molecular weight: 270.37 g/mol ), confirming its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can provide additional structural clues.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nist.gov The IR spectrum of this compound will exhibit characteristic absorption bands. For example, a broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. nist.gov Bands corresponding to C-H stretching of the aromatic and methyl groups, as well as C-N stretching of the dimethylamino groups, will also be present. nist.gov
UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. nist.gov The spectrum of this compound typically shows strong absorption bands in the ultraviolet region due to the π-π* transitions of the aromatic rings. nist.gov
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
| ¹H NMR | Signals for aromatic, dimethylamino, and methine protons. | nih.gov |
| ¹³C NMR | Resonances corresponding to the carbon skeleton. | nih.gov |
| Mass Spec. | Molecular ion peak at m/z corresponding to C₁₇H₂₂N₂O. | nih.govnist.gov |
| IR Spec. | Characteristic bands for O-H, C-H, and C-N functional groups. | nist.gov |
| UV-Vis Spec. | Strong absorption in the UV region. | nist.gov |
This table summarizes the expected observations from various spectroscopic techniques used to characterize this compound.
Advanced Spectroscopic Characterization and Computational Studies of 4,4 Bis Dimethylamino Benzhydrol
Vibrational Spectroscopy of 4,4'-Bis(dimethylamino)benzhydrol
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the various stretching and bending motions within the molecule, offering a unique fingerprint of its structure.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by a series of absorption bands corresponding to specific molecular vibrations. A notable feature in the IR spectrum is the broad absorption band in the region of 3300-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of aromatic C-H stretching vibrations is typically observed as a group of bands between 3000 and 3100 cm⁻¹. The C-H stretching vibrations of the methyl groups of the dimethylamino substituents appear in the 2800-3000 cm⁻¹ region.
The C-N stretching vibrations of the aromatic amine are expected in the 1350-1250 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol typically appears in the 1050-1150 cm⁻¹ region. The aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations for the para-substituted benzene (B151609) rings are expected in the 800-850 cm⁻¹ range. nist.gov
Table 1: Key FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3500 | O-H Stretch | Hydroxyl |
| ~3000-3100 | C-H Stretch | Aromatic |
| ~2800-3000 | C-H Stretch | Methyl |
| ~1450-1600 | C=C Stretch | Aromatic |
| ~1350-1250 | C-N Stretch | Aromatic Amine |
| ~1050-1150 | C-O Stretch | Secondary Alcohol |
| ~800-850 | C-H OOP Bending | p-Substituted Benzene |
Note: The exact positions of the peaks can vary depending on the sample preparation and the physical state of the compound.
Raman spectroscopy provides complementary information to FTIR analysis. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Strong Raman signals are often observed for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the benzene rings typically gives rise to a strong Raman band. The C-N stretching and the various C-H bending modes are also observable in the Raman spectrum. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed picture of the molecular structure can be constructed.
The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring atoms. chemicalbook.com The protons on the aromatic rings typically appear as a set of multiplets in the downfield region, usually between δ 6.5 and 7.5 ppm. Due to the para-substitution, the aromatic protons will likely show a characteristic splitting pattern, often appearing as two distinct doublets.
The proton of the hydroxyl group (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. The methine proton (-CHOH) gives rise to a singlet or a narrowly split multiplet in the region of δ 5.5-6.0 ppm. The protons of the four methyl groups (-N(CH₃)₂) are equivalent and therefore produce a single, sharp singlet in the upfield region, typically around δ 2.9-3.0 ppm. chemicalbook.com
Table 2: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.7-7.3 | m | 8H | Aromatic protons |
| ~5.7 | s | 1H | Methine proton (CHOH) |
| Variable | br s | 1H | Hydroxyl proton (OH) |
| ~2.9 | s | 12H | Dimethylamino protons (N(CH₃)₂) |
Note: 'm' denotes a multiplet, 's' a singlet, and 'br s' a broad singlet. The exact chemical shifts and multiplicities can be influenced by the solvent and the spectrometer frequency.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com In the spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbons of the dimethylamino groups appear in the upfield region, typically around δ 40 ppm. The methine carbon (-CHOH) signal is found in the range of δ 75-80 ppm.
The aromatic carbons exhibit signals in the downfield region (δ 110-150 ppm). Due to the symmetry of the molecule, four distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitrogen (C-N) is typically found around δ 148-150 ppm, while the carbon attached to the hydroxyl-bearing methine group (C-CHOH) appears around δ 135-137 ppm. The other two aromatic carbons will have signals in the δ 110-130 ppm range.
Table 3: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~40.5 | Dimethylamino carbons (N(CH₃)₂) |
| ~76.0 | Methine carbon (CHOH) |
| ~112.5 | Aromatic carbons (ortho to NMe₂) |
| ~128.5 | Aromatic carbons (meta to NMe₂) |
| ~136.0 | Aromatic ipso-carbon (C-CHOH) |
| ~149.0 | Aromatic ipso-carbon (C-N) |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comnih.gov For this compound, COSY would show correlations between the adjacent protons on the aromatic rings, helping to confirm their substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. youtube.comnih.gov This is extremely useful for assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, the HSQC spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal, and the dimethylamino proton signal to the dimethylamino carbon signal.
By combining the information from these advanced spectroscopic methods, a complete and detailed structural characterization of this compound can be achieved.
Mass Spectrometry of this compound and its Derivatives
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound and its related compounds. Through ionization and subsequent analysis of fragment ions, a molecular fingerprint is generated, offering detailed structural information.
High-resolution mass spectrometry (HRMS) is pivotal for the unambiguous identification of this compound by providing its exact mass with high precision. This technique can differentiate between compounds having the same nominal mass but different elemental compositions. The molecular formula of this compound is C₁₇H₂₂N₂O. nist.gov HRMS measurements, often with accuracy in the sub-parts-per-million (ppm) range, can confirm this specific elemental composition, which is crucial for distinguishing it from potential isomers or isobaric impurities. nih.gov
The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), serves as the benchmark for experimental determination. sisweb.comyoutube.com For the protonated molecule [M+H]⁺, which is commonly observed in soft ionization techniques like electrospray ionization (ESI), the exact mass provides a high degree of confidence in its identification in complex matrices.
Table 1: Theoretical Mass Data for this compound
| Species | Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
| Neutral Molecule | C₁₇H₂₂N₂O | 270 | 270.17321 |
| Protonated Molecule [M+H]⁺ | C₁₇H₂₃N₂O⁺ | 271 | 271.18054 |
This table presents the calculated nominal and monoisotopic masses for the neutral and protonated forms of this compound.
Electron ionization (EI) mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. The molecular ion (M⁺) of this compound is observed at a mass-to-charge ratio (m/z) of 270. chemicalbook.comnist.gov The fragmentation of this molecular ion is governed by the presence of the hydroxyl group, the two dimethylaminophenyl moieties, and the central methine bridge.
The fragmentation process in organic molecules involves the breaking of the weakest bonds and the formation of the most stable fragments, which can be ions or neutral radicals. chemguide.co.uk For alcohols, a common fragmentation pathway is the loss of a water molecule (M-18). Another typical fragmentation is alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.orgmiamioh.edu In the case of this compound, the most prominent fragmentation pathway involves the cleavage of the C-C bond between the central carbon and one of the aromatic rings, or the loss of the hydroxyl group.
A significant peak in the EI mass spectrum is often observed at m/z 253, corresponding to the loss of a hydroxyl radical (•OH) from the molecular ion, forming a stable carbocation. chemicalbook.com Another major fragment appears at m/z 148, which can be attributed to the cleavage yielding a [ (CH₃)₂NC₆H₄CH ]⁺ fragment ion. The base peak, the most intense peak in the spectrum, is often the m/z 253 ion, indicating the stability of the resulting cation due to extensive charge delocalization across both dimethylaminophenyl rings. chemicalbook.com The analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule and its derivatives. rsc.org
Table 2: Key Electron Ionization (EI) Mass Spectrometry Fragments of this compound
| m/z | Proposed Fragment Ion | Description | Relative Intensity (%) |
| 270 | [C₁₇H₂₂N₂O]⁺ | Molecular Ion (M⁺) | 67.1 |
| 253 | [C₁₇H₂₁N₂]⁺ | [M - OH]⁺ | 100.0 |
| 237 | [C₁₆H₁₇N₂]⁺ | [M - OH - CH₄]⁺ | 18.8 |
| 148 | [C₉H₁₀N]⁺ | Cleavage fragment | 52.6 |
| 134 | [C₈H₁₀N]⁺ | Dimethylaminophenyl ion | 10.7 |
| 120 | [C₈H₁₀N]⁺ | Dimethylaniline ion | 18.9 |
Data sourced from ChemicalBook, illustrating the major fragment ions observed in the EI-MS spectrum of this compound and their relative intensities. chemicalbook.com
Electronic Spectroscopy and Photophysical Investigations
Electronic spectroscopy techniques, including UV-Visible absorption and fluorescence, are instrumental in probing the electronic transitions and photophysical properties of this compound. These studies reveal how the molecule interacts with light and dissipates the absorbed energy.
In solution, the UV-Visible absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region. These absorptions arise from π→π* electronic transitions within the aromatic dimethylaminophenyl chromophores. The spectrum typically shows a main absorption maximum (λ_max) and possibly shoulders, which can be influenced by the solvent polarity. nist.gov The high molar absorptivity is indicative of the allowed nature of these electronic transitions.
The electronic absorption spectra of related diarylmethane dyes, such as derivatives of Michler's Hydrol Blue, show that modifications to the terminal amino groups can cause shifts in the absorption maxima. ut.ac.ir For instance, increasing the conjugation potential of the terminal nitrogen atom can lead to a hypsochromic (blue) shift. ut.ac.ir Similarly, steric hindrance that forces one of the dimethylaminophenyl groups out of planarity can disrupt conjugation and alter the absorption spectrum, as seen in derivatives of Michler's Hydrol Blue. rsc.org
In aggregated states, such as in poor solvents or in the solid state, the absorption spectrum can differ significantly from that in dilute solution. Intermolecular interactions in aggregates can lead to shifts in the absorption bands (either red or blue shifts) and changes in their intensity, a phenomenon known as the exciton (B1674681) effect.
While possessing strong chromophores, this compound and related compounds often exhibit weak fluorescence in solution. This is because the excited state can be efficiently deactivated through non-radiative pathways, such as intramolecular rotation of the dimethylaminophenyl groups. This rotational motion leads to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. researchgate.netnih.gov
However, the emission properties can be dramatically altered in different environments. For example, a related compound, 4,4′-bis(diethylamino)benzophenone, demonstrates aggregation-induced emission (AIE) enhancement. rsc.org In the aggregated state, the intramolecular rotations are restricted, which blocks the non-radiative TICT pathway and forces the molecule to decay via a radiative pathway, resulting in enhanced fluorescence. rsc.org This phenomenon, known as aggregation-induced locally excited (AILE) state emission, can lead to a significant blue shift in the emission compared to the solution phase. rsc.org It is plausible that this compound could exhibit similar AIE characteristics under appropriate conditions.
The photochemistry of this compound is largely dictated by the dynamics of its excited states. Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The subsequent fate of this excited state determines the photophysical and photochemical outcomes.
Studies on the closely related Michler's ketone provide significant insight into these dynamics. nih.gov Following excitation, an ultrafast relaxation process often occurs, involving the conversion of the initial locally excited (LE) state to a twisted intramolecular charge transfer (TICT) state. nih.gov This process is driven by the twisting of the N,N-dimethylanilino groups relative to the central part of the molecule. nih.gov This twisting motion serves as a major non-radiative decay channel, explaining the low fluorescence quantum yields often observed in solution. researchgate.net The efficiency of this TICT formation can be highly dependent on solvent polarity and viscosity. Understanding these deactivation mechanisms is crucial for designing new functional materials based on this molecular scaffold. rsc.org The dynamics can involve multiple steps, including initial "anti-twisting" to a more planar intramolecular charge transfer (ICT) state, followed by further twisting to the TICT state in polar solvents. nih.gov
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at an atomic level. For this compound, also known as Michler's hydrol, molecular modeling techniques offer insights into its electronic structure, conformational dynamics, and reactivity, complementing experimental data.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of many-body systems. mdpi.com It is based on the principle that the properties of a molecule can be determined from its electron density. mdpi.com An extension of this method, Time-Dependent Density Functional Theory (TDDFT), is particularly effective for investigating the properties of electronically excited states, such as those involved in photoabsorption and fluorescence spectra. wikipedia.orgrsc.org
Quantum mechanical calculations using TDDFT have been employed to study derivatives of Michler's hydrol, such as Michler's hydrol blue (MHB). These studies show that the fluorescence properties of the molecule when bound to other structures, like amyloid fibrils, can be directly correlated with the polarity of the binding site. nih.gov This demonstrates the capability of TDDFT to link electronic properties to the molecular environment. nih.gov Such calculations can predict how changes in the surroundings affect the molecule's spectroscopic signature. nih.gov
Table 1: Illustrative Electronic Properties from DFT Calculations This table illustrates the typical electronic parameters that can be calculated for an organic molecule like this compound using DFT. The values are hypothetical and serve as an example of computational output.
| Calculated Property | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | -5.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | -1.1 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to electronic excitation energy and chemical reactivity. | 4.1 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.5 Debye |
| Mulliken Atomic Charges | Calculated partial charges on individual atoms, indicating sites susceptible to electrophilic or nucleophilic attack. | C(central): +0.15, O: -0.60, N: -0.35 |
Note: The values in this table are for illustrative purposes to demonstrate the output of DFT calculations and are not based on published experimental or computational data for this compound.
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations generate trajectories that reveal information about the conformational flexibility and thermodynamic stability of a molecule. youtube.comnih.gov This technique is widely used to explore how molecules like peptides and proteins change their shape and interact with their environment, such as water or lipid membranes. nih.govnih.gov
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. Key degrees of freedom would include the rotation around the C-C bonds connecting the phenyl rings to the central carbinol carbon and the orientation of the dimethylamino groups. The environment, such as the solvent, plays a critical role in the stability of different conformations. nih.gov
While specific MD simulation studies focused solely on the conformational analysis of isolated this compound are not widely documented in the literature, the methodology is well-established. An MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and monitoring its structural evolution over nanoseconds or longer. nih.gov Analysis of the resulting trajectory can provide data on preferred dihedral angles, the radius of gyration (a measure of the molecule's compactness), and the root-mean-square deviation (RMSD) to assess structural stability. youtube.com
Table 2: Potential Outputs of an MD Simulation for Conformational Analysis This table outlines the types of data that would be generated from an MD simulation of this compound to characterize its conformational dynamics.
| Analysis Metric | Description | Potential Finding |
| Dihedral Angle Distribution | The probability distribution of the torsion angles between the two phenyl rings. | Could reveal whether the rings prefer a specific twisted or planar arrangement. |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD value over time suggests the molecule has reached an equilibrium conformation. youtube.com |
| Radius of Gyration (Rg) | A measure of the molecule's overall size and compactness. | Fluctuations in Rg can indicate folding or unfolding events. youtube.com |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Changes in SASA can describe how the molecule interacts with and is shielded by the solvent. |
| Intramolecular Hydrogen Bonds | Identification and persistence of hydrogen bonds within the molecule. | Analysis could show if the hydroxyl group forms transient hydrogen bonds with the nitrogen atoms. |
Note: This table is illustrative of the analytical potential of MD simulations and does not represent published data for this specific compound.
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, including proton transfer. nih.gov Protonation and deprotonation events are fundamental to the acid-base chemistry of this compound, particularly involving the hydroxyl group and the two dimethylamino groups. Understanding the energetics and pathways of these reactions is crucial for predicting its behavior in different pH environments.
Computational studies on similar molecules, such as other aminophenols or benzaldehydes, have successfully used methods like TDDFT to model intramolecular proton transfer processes in both ground and excited states. nih.gov Such studies can elucidate the reaction mechanism, identify transient intermediates, and calculate the energy barriers associated with the proton transfer. nih.gov For instance, in a related molecule, calculations showed that proton transfer could be coupled with intramolecular charge transfer (ICT), and the polarity of the solvent was found to significantly influence the reaction pathway. nih.gov
For this compound, modeling could be used to determine the relative pKa values of the nitrogen and oxygen atoms and to understand the conformational changes that accompany protonation. Steered Molecular Dynamics (SMD) is another technique that can be used to model the process of a proton associating with or dissociating from a specific site, allowing for the calculation of the potential of mean force (PMF) for the reaction.
Table 3: Key Parameters from Proton Transfer Reaction Modeling This table shows the kinds of data that computational models can provide for the protonation reactions of this compound.
| Parameter | Description | Potential Application |
| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Ranks the intrinsic basicity of the nitrogen and oxygen sites. |
| pKa Calculation | Theoretical prediction of the acid dissociation constant in solution. | Predicts which functional group will be protonated at a given pH. |
| Reaction Energy Profile | A plot of energy versus a reaction coordinate, showing reactants, products, transition states, and intermediates. | Determines the activation energy barrier for the proton transfer step. |
| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the mechanism of the proton transfer. |
Note: This table describes the potential outcomes of modeling studies and is not based on published results for this compound.
Reaction Chemistry and Mechanistic Exploration of 4,4 Bis Dimethylamino Benzhydrol
Oxidation Reactions and Pathways to Michler's Ketone
The oxidation of 4,4'-bis(dimethylamino)benzhydrol to its corresponding ketone, Michler's ketone, is a fundamental transformation. wikipedia.orgwikipedia.org This reaction is not only crucial for synthetic purposes but also presents interesting mechanistic aspects.
The oxidation of benzhydrols, including this compound, has been studied using various oxidizing agents. Kinetic studies on the oxidation of benzhydrol and its derivatives by permanganate (B83412) under phase transfer catalysis have shown a first-order dependence on both the substrate and the oxidant concentrations. scirp.org The reaction rate is influenced by the dielectric constant of the solvent, with lower dielectric constants leading to faster oxidation. scirp.org The mechanism of oxidation of benzhydrol by other reagents like tetrabutylammonium (B224687) bromochromate (TBABC) has also been investigated, revealing a first-order dependence on the substrate, oxidant, and hydrogen ion concentration. orientjchem.org The absence of polymerization suggests that the reaction does not proceed through a free radical intermediate. orientjchem.org
The oxidation of this compound can sometimes lead to impurities such as the unchanged methane (B114726) base and tetramethylbenzidine when prepared via the oxidation of 4,4'-bis(dimethylamino-diphenyl)-methane. google.com
Table 1: Kinetic Parameters for the Oxidation of Benzhydrol
| Oxidant | Catalyst | Solvent | Order of Reaction (Substrate) | Order of Reaction (Oxidant) | Effect of Dielectric Constant |
| Permanganate | Phase Transfer Catalyst | Various organic solvents | 1 | 1 | Rate decreases with increasing dielectric constant scirp.org |
| TBABC | - | Acetic acid | 1 | 1 | Rate increases with decreasing dielectric constant orientjchem.org |
This table is based on kinetic studies of benzhydrol, a related compound, to infer potential mechanisms for this compound.
The primary product of the oxidation of this compound is Michler's ketone. wikipedia.org This ketone is a key intermediate in the production of various dyes and pigments. wikipedia.orgsielc.com The general reaction of oxidizing a secondary alcohol, like a benzhydrol, yields a ketone. slideshare.net The formation of aldehydes is not a typical outcome of the oxidation of this compound, as it is a secondary alcohol. Aldehydes are generally formed from the oxidation of primary alcohols.
Reduction Reactions and Formation of Related Amines and Alcohols
The reduction of the corresponding ketone, Michler's ketone, is a common method for preparing this compound. google.com This reduction can be achieved using various reducing agents. One patented method describes the reduction of Michler's ketone using zinc dust and an alkali metal hydroxide (B78521), such as potassium hydroxide, in a lower alcohol like ethanol (B145695). google.com This process can yield the desired benzhydrol in high purity and yield. google.com Another method involves the use of sodium hydroxide and amyl alcohol, though it results in a lower yield. google.com
Substitution Reactions Involving Amino Groups
The dimethylamino groups on the phenyl rings of this compound are generally stable. However, under certain conditions, aromatic nucleophilic substitution reactions can occur on related aromatic systems. For instance, studies on other aromatic compounds have shown that amino groups can be introduced via nucleophilic substitution. researchgate.netnih.gov While specific examples of substitution directly on the amino groups of this compound are not prevalent in the searched literature, the general principles of aromatic chemistry suggest that such reactions could be possible under forcing conditions, potentially leading to the replacement of the dimethylamino groups or substitution on the aromatic ring itself.
Reactions in Dye Formation and Organic Synthesis
This compound is a crucial precursor in the synthesis of triarylmethane dyes. wikipedia.orgwikipedia.org These dyes are characterized by their intense colors and are widely used in various applications. wikipedia.org
The synthesis of triarylmethane dyes from this compound typically involves the condensation of the benzhydrol with an aromatic amine or a related compound in the presence of a condensing agent. google.comuclan.ac.uk For example, the reaction of this compound with m-dimethylaminobenzoic acid in the presence of phosphoric acid yields a leuco base of a triarylmethane dye. google.com This leuco base can then be oxidized to form the final colored dyestuff. google.com The mechanism involves the acid-catalyzed formation of a carbocation from the benzhydrol, which then undergoes electrophilic aromatic substitution with the other aromatic component. The resulting leuco compound is subsequently oxidized to the final dye.
Michler's ketone, the oxidation product of this compound, is also a key intermediate in the synthesis of dyes like methyl violet and crystal violet through condensation with various aniline (B41778) derivatives. wikipedia.orgsielc.com
Interactions with Azo Compounds and Derivative Formation
Research has shown that this compound can react with certain azo compounds. For instance, its interaction with 4-dimethylaminoazobenzene and related compounds has been a subject of study. acs.org These reactions are of interest for synthesizing new derivatives and understanding the reactivity of both the benzhydrol and the azo compounds. The specific conditions and products of these reactions depend on the nature of the azo compound and the reaction environment.
Role as a Reducing Agent and Catalyst in Organic Transformations
This compound, also known as Michler's hydrol, is recognized as the reduced derivative of Michler's ketone. wikipedia.orgwikipedia.org This structural relationship underscores its potential as a reducing agent in certain chemical transformations. The presence of the hydroxyl group and the electron-rich aromatic rings make it susceptible to oxidation, thereby allowing it to reduce other species.
One of the primary methods for synthesizing this compound involves the reduction of 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone). wikipedia.orggoogle.com This reduction can be achieved using various reducing agents, including zinc dust in the presence of an alkali metal hydroxide like potassium hydroxide in ethanol. google.com The efficiency of this reduction highlights the reversible nature of the oxidation-reduction between the hydrol and the ketone.
While its direct catalytic applications are less commonly documented in readily available literature, its role as a precursor to triarylmethane dyes is significant. wikipedia.org In these syntheses, the benzhydrol moiety acts as a building block, and its reactions can be considered part of a broader catalytic cycle for dye formation.
Photoreactivity and Photochemical Mechanisms
The photochemical behavior of this compound and its derivatives is a field of extensive study, particularly in the context of photoinitiated polymerization.
Photoinitiation and Polymerization Mechanisms
Aromatic ketones, including derivatives structurally related to this compound like benzophenone (B1666685) and thioxanthone, are well-known photoinitiators. rsc.org These molecules can absorb light and transition to an excited state, which then initiates polymerization. rsc.org Specifically, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), a close analog of this compound, has been studied for the photoinitiation of the polymerization of methyl methacrylate (B99206) (MMA). epa.govresearchgate.net
The mechanism of photoinitiation often involves the abstraction of a hydrogen atom by the excited ketone from a suitable donor, which can be an amine, thiol, or alcohol, to generate free radicals. rsc.org These radicals then initiate the polymerization of monomers. acs.org In the case of systems containing DEABP, unusual kinetic behavior has been observed, suggesting that primary radical termination reactions play a significant role. epa.gov The rate of photopolymerization can be influenced by the concentration of the photoinitiator, with higher concentrations sometimes leading to a decrease in the polymerization rate. epa.gov This is attributed to the complex interplay between radical generation and termination steps.
| Photoinitiator System | Monomer | Key Findings | Reference |
| 4,4'-bis(N,N-diethylamino)benzophenone (DEABP) | Methyl Methacrylate (MMA) | Unusual kinetic behavior due to primary radical termination. Rate of polymerization can decrease at high initiator concentrations. | epa.gov |
| DEABP with camphorquinone-amine system | Dimethacrylate resins | Addition of DEABP significantly enhanced the degree of conversion, suggesting potential for advanced photopolymerization systems. | researchgate.net |
| Thioxanthone derivatives (related aromatic ketones) | Various | Efficient photoinitiation in the near UV and visible ranges, often in conjunction with a co-initiator like an amine. | rsc.org |
Radical Generation and Reaction Pathways
Upon absorption of light, typically in the UV-A range, photoinitiators like DEABP are promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. rsc.org This excited triplet state is the primary species responsible for generating the initiating radicals.
The generation of radicals can occur through several pathways. In the presence of a hydrogen donor (co-initiator), the excited photoinitiator can abstract a hydrogen atom, resulting in the formation of a ketyl radical and a radical derived from the co-initiator. Both of these radicals can potentially initiate polymerization. Amines are particularly efficient co-initiators in these systems. rsc.org
The specific reaction pathways can be complex and may involve:
Homolytic bond cleavage: Direct cleavage of a bond within the photoinitiator molecule upon excitation. acs.org
Photoinduced electron transfer: An electron is transferred from a donor to the excited photoinitiator, or vice-versa, followed by subsequent reactions to generate radicals. acs.org
In the case of DEABP-photoinitiated polymerization of MMA, analysis has shown that fragments of the photoinitiator or its photoproducts become attached to the polymer backbone. epa.gov This confirms the role of the photoinitiator in both the initiation and potentially the termination steps of the polymerization process.
Photobleaching Kinetics and Light Attenuation
Photobleaching, the photochemical destruction of a dye or photoinitiator, is a crucial aspect of photopolymerization, especially when curing thick sections of a material. Efficient photobleaching allows light to penetrate deeper into the sample, ensuring a more uniform cure.
Ethyl Michler's ketone, a related compound, is noted for its efficient bleaching properties, which, combined with its strong absorbance, makes it a highly effective photoinitiator for curing thick samples. researchgate.net The photodecomposition of the photoinitiator leads to the formation of by-products that may or may not absorb light at the irradiation wavelength. In some systems, the formation of light-absorbing by-products can lead to an "inner filter" effect, where the photoproducts themselves attenuate the light and hinder the curing process. researchgate.net The kinetics of photobleaching are therefore a critical parameter in designing efficient photopolymerization systems.
Energy Transfer Processes in Photochemical Systems
Energy transfer is a fundamental process in many photochemical systems. A sensitizer (B1316253), which is a molecule that absorbs light, can transfer its excitation energy to another molecule (an acceptor), which then undergoes a chemical reaction. Michler's ketone, the oxidized form of this compound, is an effective sensitizer for various photochemical reactions, provided that the energy transfer is exothermic and the concentration of the acceptor is high enough to quench the photoreaction of the ketone with itself. wikipedia.org
Exciplex Formation and Hydrogen Transfer
An exciplex, or excited state complex, is a transient association between a photo-excited molecule and a ground-state molecule, which is only stable in the excited state. The formation of an exciplex is often the initial step in photo-induced electron transfer reactions. In the context of this compound, it is hypothesized that upon photoexcitation, it could form an exciplex with a suitable electron acceptor. This process would involve the transfer of an electron from the electron-rich benzhydrol derivative to the acceptor.
Following the formation of this exciplex, a hydrogen transfer reaction could occur. This would likely involve the transfer of the hydrogen atom from the hydroxyl group of the this compound radical cation to the electron acceptor radical anion.
While direct studies on this compound are not available, the photoreactions of the closely related Michler's ketone provide some insight. Michler's ketone is known to act as a photosensitizer, and its photoreactions can involve the formation of excited state complexes. wikipedia.org For instance, the photoreaction of Michler's ketone with benzophenone proceeds via a triplet exciplex. This suggests that the fundamental diarylmethane structure with dimethylamino substituents is conducive to forming such excited state intermediates.
Furthermore, the general principles of intermolecular hydrogen abstraction by excited ketones offer a framework for understanding potential reactions. In these reactions, an excited ketone can abstract a hydrogen atom from a donor molecule. When the hydrogen donor has a low ionization potential, as would be expected for this compound, the mechanism can proceed through an initial electron transfer to form a radical ion pair, which is essentially an exciplex, followed by proton transfer.
Detailed Research Findings and Data Tables
As of the latest literature review, there are no specific experimental data, such as quantum yields, rate constants, or transient absorption spectra, that directly characterize the exciplex formation and hydrogen transfer of this compound. Consequently, no data tables can be generated for this specific process. The discussion above is based on established photochemical principles and the behavior of analogous compounds. Further experimental investigation is required to elucidate the specific photochemical pathways of this compound.
Advanced Applications in Chemical Research and Beyond
Applications in Advanced Materials Science
The unique structure of 4,4'-Bis(dimethylamino)benzhydrol makes it a cornerstone precursor for the synthesis of functional dyes and specialty polymers.
While its oxidized counterpart, Michler's ketone, is a well-documented photosensitizer used to initiate polymerization reactions, this compound does not typically function as a direct photoinitiator. wikipedia.org Instead, its significance in polymerization lies in its role as a stable precursor. It can be oxidized to form Michler's ketone, which then acts as an effective sensitizer (B1316253), absorbing light energy (e.g., at 366 nm) and transferring it to initiate photochemical reactions, such as the dimerization of butadiene. wikipedia.org Its stability makes it a reliable starting material for systems that require the in-situ generation of photosensitive species.
A primary application of this compound is in the synthesis of triarylmethane dyes. sci-hub.stresearchgate.net These dyes are known for their bright colors and are utilized in various coatings, including printing inks for offset and letterpress applications. sci-hub.st
Furthermore, the compound is a key component in creating chromogenic systems for specialty products like pressure-sensitive recording papers (carbonless copy paper). In this application, it acts as a color precursor that reacts under pressure-induced chemical changes to form a visible mark. google.com In a similar vein, it is used to formulate bleachable dyes for cyanoacrylate adhesives. The Michler's hydrol cation, when paired with a suitable non-nucleophilic anion, imparts a stable color to the adhesive that disappears as the adhesive cures, providing a visual cue for the curing process. google.com
Contributions to Analytical Chemistry Methodologies
The reactivity of this compound has been harnessed for the development of specific analytical methods.
A significant analytical application of this compound is in a colorimetric assay for the quantification of specific biological thiols. Research has demonstrated its use in measuring human mercaptalbumin (HMA), the form of serum albumin with a free thiol group at its Cys34 residue, which is a biomarker for oxidative stress. nih.gov
The assay is based on the reaction between Michler's hydrol and the thiol group of HMA. This reaction leads to a measurable decrease in the absorbance of the blue-colored dye at 612 nm. By measuring this change in absorbance, the concentration of HMA can be determined. nih.gov This method has been optimized for a 96-well plate format, making it suitable for standard clinical laboratory settings and providing results comparable to more complex methods like HPLC. nih.gov
Interactive Table: Colorimetric Thiol Assay using this compound
| Parameter | Description | Value/Finding | Reference |
| Analyte | The specific thiol-containing molecule being measured. | Human Mercaptalbumin (HMA) | nih.gov |
| Reagent | The chemical used to react with the analyte. | This compound (Michler's Hydrol) | nih.gov |
| Principle | The basis of the detection method. | Reaction with the thiol group causes a decrease in the reagent's absorbance. | nih.gov |
| Wavelength | The specific wavelength at which absorbance is measured. | 612 nm | nih.gov |
| Correlation | The statistical correlation with a reference method (HPLC). | High correlation (r² = 0.97) for HMA concentration. | nih.gov |
Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique in mass spectrometry that relies on an energy-absorbing matrix to analyze large molecules. nih.gov Common matrices include compounds like 2,5-dihydroxybenzoic acid and sinapinic acid. nih.gov Despite a thorough review of scientific literature, there is no widely documented application of this compound as a matrix for MALDI-MS. Research into novel matrices, including other basic compounds like 1,8-bis(dimethylamino)naphthalene, has been explored for specific analytes, but Michler's hydrol is not among the established or commonly researched matrices for this purpose. nih.govtcichemicals.com
Research in Medicinal Chemistry and Biological Interactions (Excluding Dosage/Administration)
In the realm of medicinal chemistry and biological research, derivatives of this compound have proven to be powerful tools for studying complex biological phenomena, particularly those related to neurodegenerative diseases.
A key derivative, Michler's hydrol blue (MHB), is used as a highly sensitive fluorescent probe to investigate the structure of amyloid fibrils. pnas.org These protein aggregates are hallmarks of diseases like Alzheimer's. Unlike classic dyes such as Thioflavin T, MHB is sensitive to local structural differences that distinguish different strains or polymorphs of amyloid proteins, such as the weak and strong prion fibrils of Sup35NM. google.compnas.org
MHB acts as a "molecular rotor" whose fluorescence properties are highly sensitive to the polarity of its local environment. pnas.org When it binds to amyloid fibrils, its spectral properties shift. By introducing specific mutations in the amyloid protein (e.g., changing a tyrosine to a phenylalanine) and observing the resulting spectral shifts of bound MHB, researchers can deduce site-specific structural details and differences in polarity within the fibril core. This makes MHB a valuable tool for elucidating the molecular architecture of these pathological protein structures. pnas.org
Interactive Table: Spectral Response of Michler's Hydrol Blue (MHB) with Prion Fibril Mutants
| Prion Fibril Strain | Mutation Site | Spectral Shift of MHB | Interpretation | Reference |
| Weak Strain | Y13F, Y32F | Red-shifted | MHB binds near these tyrosine residues in the wild-type fibril. | pnas.org |
| Weak Strain | Y29F, Y45F, Y69F | No significant shift | MHB does not bind near these residues in the wild-type fibril. | pnas.org |
| Strong Strain | Y13F, Y32F | Red-shifted | MHB binds near these tyrosine residues in the wild-type fibril. | pnas.org |
| Strong Strain | Y16F, Y29F, Y45F, Y49F, Y52F, Y69F | Blue-shifted | Indicates MHB experiences a more polar environment; it does not bind near these residues in the wild-type. | pnas.org |
Environmental and Degradation Studies of this compound
Understanding the environmental fate of synthetic chemicals is critical for assessing their long-term impact. Biodegradation is a key process that can break down these compounds into simpler, less harmful substances.
While direct degradation studies on this compound are scarce, research on structurally analogous compounds provides significant insight into its likely environmental transformation. A study on the biodegradation of bisphenol F (BPF), which has a similar diphenylmethane (B89790) core, identified a detailed metabolic pathway. nih.gov In that study, the bacterium Sphingobium yanoikuyae was found to initiate the degradation of BPF by first hydroxylating the bridging methylene (B1212753) carbon, which results in the formation of bis(4-hydroxyphenyl)methanol—a compound structurally very similar to this compound. nih.gov
This intermediate is then further oxidized to 4,4′-dihydroxybenzophenone. nih.gov Following this, a Baeyer-Villiger oxidation is proposed to cleave the molecule into 4-hydroxybenzoate (B8730719) and 1,4-hydroquinone, which are then mineralized. nih.gov This well-documented pathway for a similar benzhydrol, synthesized as part of the study, strongly suggests a potential degradation route for this compound in aerobic environments, likely involving an initial oxidation of the central carbinol group to the corresponding ketone (Michler's ketone).
Future Directions and Emerging Research Areas
Development of Novel Synthetic Strategies
The classical synthesis of 4,4'-Bis(dimethylamino)benzhydrol involves the chemical reduction of its corresponding ketone, 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone). Traditional methods have employed reducing agents like zinc dust or sodium borohydride (B1222165). While effective, the focus in modern synthetic chemistry has shifted towards developing more efficient, selective, and environmentally benign catalytic processes.
Emerging research in the broader field of benzhydrol synthesis points toward novel catalytic hydrogenation and transfer hydrogenation strategies. These methods offer significant advantages, including higher yields, milder reaction conditions, and reduced waste. For instance, highly effective ruthenium-based precatalysts have been developed for the selective hydrogenation of various benzophenone (B1666685) derivatives to their corresponding benzhydrols. cmu.edunih.gov These reactions can proceed with very high substrate-to-catalyst ratios (up to 20,000) in greener solvents like 2-propanol, making the process more atom-economical and suitable for large-scale production. cmu.edu
Furthermore, the development of asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts represents a significant leap forward. acs.orgacs.org These protocols enable the enantioselective reduction of diaryl ketones, yielding chiral benzhydrols with excellent enantiomeric excess. While this compound itself is achiral, these advanced methods open the door for the synthesis of novel, chiral derivatives with potentially unique applications in stereoselective synthesis and materials science. The exploration of catalysts based on earth-abundant metals, such as manganese and nickel, is another promising frontier, aiming to replace precious metal catalysts like ruthenium and palladium for a more sustainable chemical industry. nih.govrsc.org
Table 1: Comparison of Synthetic Methodologies for Benzhydrols
| Method | Typical Reagents/Catalysts | Key Advantages | Research Focus |
|---|---|---|---|
| Classical Reduction | Zinc Dust, Sodium Borohydride | Established, straightforward | - |
| Catalytic Hydrogenation | Raney Nickel, Pd/C, Ru-complexes | High selectivity, high yield, suitable for scale-up cmu.eduacs.org | Development of more active and stable catalysts patsnap.com |
| Transfer Hydrogenation | Ru-catalysts, Mn-catalysts, iPrOH or HCOOH as H-source | Avoids use of high-pressure H2 gas, high efficiency acs.orgnih.gov | Use of earth-abundant metal catalysts, green solvents nih.gov |
| Photoreduction | UV light, hydrogen-donor solvent (e.g., cyclohexane) | Can be highly efficient under specific conditions acs.org | Mechanistic understanding, control of side reactions |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
A pivotal aspect of the chemistry of this compound is its facile ionization to form the intensely colored bis(dimethylamino)benzhydryl cation, known as Michler's Hydrol Blue. Understanding the dynamics of this cation formation is crucial for controlling its application in sensing and materials. Ultrafast spectroscopy techniques, operating on femtosecond (10⁻¹⁵ s) and picosecond (10⁻¹² s) timescales, are powerful tools for observing these transient chemical events in real-time.
Recent studies on related benzhydryl systems have demonstrated the power of femtosecond transient absorption spectroscopy to elucidate the primary steps of photo-induced cation formation. optica.orgoptica.org These experiments can distinguish between different mechanistic pathways, such as direct photodissociation versus initial radical pair formation followed by electron transfer. optica.org For example, studies on the photolysis of benzhydryl triarylphosphonium salts have used ultrafast spectroscopy to track the generation of benzhydryl cations and radicals, revealing how factors like solvent and counter-ion influence the reaction outcome on a nanosecond timescale. acs.orgfao.org
Applying these state-of-the-art spectroscopic methods to this compound would allow researchers to directly observe the structural and electronic evolution from the neutral alcohol to the planar carbocation. This includes tracking the C-O bond cleavage, solvent shell reorganization, and the influence of the dimethylamino groups on stabilizing the positive charge. Such detailed mechanistic insights are invaluable for designing new molecular switches, photosensitizers, and chemical probes based on the Michler's hydrol scaffold. nih.govyoutube.com
Expansion of Computational Modeling Capabilities
Parallel to experimental advances, computational chemistry has become an indispensable tool for investigating the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of this research, providing deep insights that complement and guide experimental work. nist.govsigmaaldrich.com
Computational models can accurately predict molecular structures, vibrational frequencies, and electronic properties of both the ground state hydrol and its excited states and cation. A significant application has been in understanding the spectral properties of Michler's Hydrol Blue (MHB). TD-DFT calculations have been successfully used to correlate the observed fluorescence of MHB with its environment, for instance, when it is bound to different biological structures. nih.gov These calculations can rationalize why the absorption and emission spectra of the dye shift in different solvents or binding pockets, linking these changes to specific molecular interactions and the polarity of the local environment. nih.gov
The expanding capabilities of computational chemistry now allow for the modeling of entire reaction pathways, including the calculation of transition state energies to predict reaction rates. nist.gov For this compound, this means that the mechanism of its ionization can be mapped out computationally, providing a step-by-step energetic profile of the reaction. This predictive power accelerates the design of new derivatives with tailored properties, such as altered absorption wavelengths or enhanced binding affinity for specific targets, by allowing for in silico screening before undertaking time-consuming laboratory synthesis.
Exploration of New Application Domains in Chemical Science
The future of this compound is most exciting in the exploration of new applications that leverage its unique electronic and structural features. While its role as a dye precursor is well-established, its transformation into the environmentally sensitive fluorophore, Michler's Hydrol Blue (MHB), has opened up new vistas in the field of chemical biology and diagnostics.
A groundbreaking area of research is the use of MHB as a fluorescent probe for the detection and characterization of amyloid fibrils, which are protein aggregates associated with neurodegenerative diseases. nih.gov Unlike traditional amyloid dyes like Thioflavin T, MHB has shown the ability to differentiate between different amyloid strains (polymorphs) by exhibiting distinct fluorescent responses. nih.gov This sensitivity to the local structure of the fibril binding site makes it a powerful tool for fundamental studies of protein aggregation and could aid in the development of diagnostics for prion diseases.
Beyond amyloid detection, the reactivity of the hydrol has been harnessed for other analytical purposes. It has been reported as a chromogenic reagent for the quantitative determination of sulfhydryl residues in biological materials. google.com This suggests potential applications in proteomics and clinical chemistry. As researchers continue to explore the rich photophysics and reactivity of Michler's hydrol and its derivatives, new applications are anticipated in areas such as:
Chemosensors: Designing derivatives that exhibit a colorimetric or fluorescent response upon binding to specific ions or molecules.
Materials Science: Incorporating the chromophore into polymers to create photo-responsive or electrochromic materials.
Bio-imaging: Developing targeted probes for fluorescence microscopy to visualize specific cellular components or processes. ethz.ch
Table 2: Emerging Applications of this compound and its Cation
| Application Domain | Compound Form | Function | Significance |
|---|---|---|---|
| Chemical Biology / Diagnostics | Cation (Michler's Hydrol Blue) | Fluorescent probe for amyloid fibrils | Ability to distinguish between different prion strains, aiding in neurodegenerative disease research. nih.gov |
| Analytical Chemistry | Hydrol | Chromogenic reagent for sulfhydryl groups | Provides a method for quantitative analysis of important biological thiols. google.com |
| Materials Science (Potential) | Hydrol/Cation | Photo-responsive or electrochromic unit | Development of "smart" materials that change color in response to light or electrical potential. |
| Bio-imaging (Potential) | Cation (as a fluorophore) | Fluorescent tag for microscopy | Enabling visualization of biological structures and processes in living cells. ethz.ch |
Q & A
Q. What ecological risks are associated with this compound, and how can they be mitigated in industrial research?
- Methodology : Perform aquatic toxicity assays (e.g., Daphnia magna LC50) and model bioaccumulation potential using logP values. Develop biodegradation protocols using microbial consortia isolated from contaminated sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
